1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfinyl]ethanone
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Overview
Description
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfinyl]ethanone is a member of 1,3-oxazoles.
Scientific Research Applications
Antiviral Activity
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl) derivatives have shown promising antiviral activities. Compounds with similar structures have been effective against influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential in antiviral drug development (Apaydın et al., 2020); (Apaydın et al., 2019).
Structural Studies for Antitubercular Applications
Structural elucidation of similar compounds has been conducted to advance antitubercular drug candidates. One such study focused on (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), showing its potential as an antitubercular drug (Richter et al., 2022).
Application in Water Treatment
Compounds with the 1,4-dioxa-8-azaspiro[4.5]decane structure have been used in water treatment, specifically for removing carcinogenic azo dyes and aromatic amines from water. This demonstrates their utility in environmental applications (Akceylan et al., 2009).
Growth-Regulating Activity
These compounds have also shown growth-regulating activity in agricultural sciences, offering potential use in crop management (Sharifkanov et al., 2001).
Potential in Biolubricant Synthesis
Their derivatives have been explored for biolubricant applications, indicating their versatility in industrial and environmental sectors (Kurniawan et al., 2017).
Properties
Molecular Formula |
C21H26N2O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]ethanone |
InChI |
InChI=1S/C21H26N2O5S/c1-15-5-3-4-6-17(15)20-22-18(16(2)28-20)13-29(25)14-19(24)23-9-7-21(8-10-23)26-11-12-27-21/h3-6H,7-14H2,1-2H3 |
InChI Key |
YRKFVPUHSHIBAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)N3CCC4(CC3)OCCO4 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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